N-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE
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Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE is an organic compound that features a biphenyl group attached to a thiophene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with a thiophene derivative in the presence of a Lewis acid catalyst.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing heterocycle, commonly used in the synthesis of pharmaceuticals and materials.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics and in other therapeutic applications.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDE is unique due to its combination of a biphenyl group, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like biphenyl or thiophene alone .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-phenylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13-12-18(14(2)22-13)23(20,21)19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNJHSGBOXMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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